![molecular formula C18H15F2N5OS B4569982 N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4569982.png)
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, pyridine, and triazole derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the difluorophenyl group.
Cyclization: reactions to form the triazole ring.
Thioether formation: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring.
Substitution: Halogen exchange reactions on the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
- **Substitution
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and infectious diseases. Its complex structure includes a difluorophenyl group and a triazole moiety, which are known to contribute to various pharmacological effects.
- Molecular Formula : C21H16F2N4O2S
- Molecular Weight : 426.4 g/mol
- IUPAC Name : this compound
Antifungal Properties
Research has indicated that compounds containing the triazole ring exhibit significant antifungal activity. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that similar derivatives can effectively combat strains of Candida and other fungi .
Anticancer Activity
The compound's structural features suggest it may also possess anticancer properties. Preliminary screenings against the NCI-60 human tumor cell lines have shown moderate cytostatic activity. For example, certain related compounds demonstrated inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines (MCF7) at concentrations of 10 µM .
The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair pathways. The triazole group may interact with dihydrofolate reductase (DHFR), crucial for folate metabolism and DNA synthesis. Inhibiting this enzyme can lead to reduced proliferation of cancer cells .
Case Studies and Research Findings
- Study on Antifungal Activity : A study evaluated various triazole derivatives against Candida species. The results indicated that compounds similar to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL across different strains .
- Anticancer Screening : In a screening against the NCI panel, derivatives showed varying degrees of activity with some achieving over 20% inhibition in specific cancer cell lines. The most promising results were observed in breast and lung cancer models .
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving survival rates in xenograft models of human cancers. These studies are crucial for understanding the therapeutic potential and safety profile before clinical trials can be initiated.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
---|---|---|
Antifungal | Candida spp. | 0.5 - 16 µg/mL |
Anticancer | MCF7 (Breast Cancer) | IGP = 23% at 10 µM |
Dihydrofolate Reductase Inhibition | Human Cancer Cells | High Affinity |
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-15-4-3-13(19)10-14(15)20/h2-8,10H,1,9,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZQGHOZTCVJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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